molecular formula C13H19NO B1399899 [1-Cyclopropyl-2-(3,4-dimethylphenoxy)ethyl]amine CAS No. 1341558-33-5

[1-Cyclopropyl-2-(3,4-dimethylphenoxy)ethyl]amine

Cat. No.: B1399899
CAS No.: 1341558-33-5
M. Wt: 205.3 g/mol
InChI Key: ZMMGJTBBDBRXNK-UHFFFAOYSA-N
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Description

[1-Cyclopropyl-2-(3,4-dimethylphenoxy)ethyl]amine is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a phenethylamine backbone substituted with a cyclopropyl group and 3,4-dimethylphenoxy moiety. This structure suggests potential as a versatile building block for the synthesis of more complex molecules or for use in structure-activity relationship (SAR) studies. Researchers may explore its properties as a potential ligand for various neurotransmitter receptors. Compounds containing the cyclopropylamine group are frequently utilized in the development of antimicrobial agents, as seen in synthetic fluoroquinolone antibiotics like sparfloxacin . Similarly, the phenethylamine core is a common structural motif in bioactive molecules, including monoamine oxidase inhibitors . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-cyclopropyl-2-(3,4-dimethylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-9-3-6-12(7-10(9)2)15-8-13(14)11-4-5-11/h3,6-7,11,13H,4-5,8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMGJTBBDBRXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(C2CC2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation Methods

Cyclopropyl groups are commonly introduced via cyclopropanation of alkenes or by ring-closure reactions starting from appropriate precursors:

  • Cyclopropanation of styrene derivatives: Using reagents such as trimethylsulfoxonium iodide with strong bases (e.g., sodium hydride or sodium hydroxide) in DMSO, styrene derivatives can be converted to cyclopropane carboxylates, which are then hydrolyzed to the corresponding cyclopropanecarboxylic acids. These acids serve as intermediates for further transformations into amines.

  • Asymmetric cyclopropanation: Employing chiral catalysts like ruthenium complexes with chiral ligands allows for stereoselective synthesis of cyclopropyl derivatives, which is important for obtaining optically pure intermediates.

Conversion to Amines

  • The cyclopropanecarboxylic acid intermediates are converted to amides or hydrazides, followed by Curtius rearrangement or reduction steps to yield cyclopropyl amines.

  • Alternative reductive amination methods involve reacting aldehydes with cyclopropylamine derivatives under reductive conditions to install the amine functionality.

Introduction of the 3,4-Dimethylphenoxy Group

Etherification Reactions

  • The 3,4-dimethylphenol is reacted with alkyl halides or activated intermediates (such as chloroacetylated compounds) under basic conditions (e.g., potassium hydroxide in DMF) to form the phenoxy ether linkage.

  • Typical conditions involve heating the phenol and alkylating agent mixture at elevated temperatures (~100–120°C) in polar aprotic solvents like DMF, which promotes nucleophilic substitution to yield the ether bond.

Protection and Deprotection Steps

  • Protection of amine groups during etherification or other transformations is often necessary. Protecting groups such as phthalimide or Boc can be used to prevent side reactions.

  • Deprotection is achieved by treatment with hydrazine hydrate or acidic conditions to liberate the free amine after the etherification and other synthetic steps are complete.

Representative Multi-Step Synthetic Route

A representative synthetic route adapted from related phenoxyethylamine preparations can be summarized as follows:

Step Reaction Type Reagents/Conditions Intermediate/Product
1 Chloroacetylation Phenol + chloroacetyl chloride, AlCl3 catalyst, 0–25°C Chloroacetylated phenol intermediate
2 Etherification Sodium ethoxide or KOH, DMF, 100–120°C Phenoxyethyl ether intermediate
3 Reduction Pd/C catalyst, hydrogen atmosphere Reduced intermediate (amine precursor)
4 Etherification Dibromoethane or alkyl halide, base Alkylated intermediate
5 Amination Potassium phthalimide or ammonia, nucleophilic substitution Protected amine intermediate
6 Deprotection Hydrazine hydrate or acidic hydrolysis Target phenoxyethylamine compound

This sequence ensures the controlled formation of the phenoxyethylamine moiety with the cyclopropyl group introduced either before or after the etherification depending on the specific synthetic design.

Detailed Research Findings and Notes

  • The use of aluminum trichloride as a catalyst in the chloroacetylation step enhances selectivity and yield, with reaction temperatures maintained below 25°C to avoid side reactions.

  • Etherification under basic conditions with potassium hydroxide and dimethylformamide solvent is effective for introducing the 3,4-dimethylphenoxy group, with reaction times around 2 hours at 120°C.

  • Reduction steps employing palladium on carbon under hydrogen atmosphere provide clean conversion of intermediates to amines with minimal by-products.

  • Amination via phthalimide potassium salt followed by hydrazine hydrate deprotection is a reliable method to introduce the primary amine functionality while protecting it during earlier steps.

  • Alternative methods for cyclopropylamine synthesis include Curtius rearrangement and reductive amination strategies, which provide stereochemical control and high purity of the final amine.

Summary Table of Key Preparation Parameters

Step Key Reagents/Conditions Temperature Yield/Notes
Chloroacetylation Phenol, chloroacetyl chloride, AlCl3 0–25°C High selectivity, mild conditions
Etherification 3,4-Dimethylphenol, KOH, DMF 100–120°C, 2 h Efficient ether formation
Reduction Pd/C, H2 Room temp, mild Clean amine formation
Amination Potassium phthalimide, then hydrazine hydrate Room temp Protects and liberates amine group
Cyclopropanation Styrene derivatives, trimethylsulfoxonium iodide, NaH or NaOH Room temp to reflux Stereoselective cyclopropane ring

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amine group may be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential therapeutic agent due to its unique structural features.
  • Studied for its interactions with biological targets.

Industry:

  • Utilized in the development of new materials and chemical processes.
  • Applied in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of [1-Cyclopropyl-2-(3,4-dimethylphenoxy)ethyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural homology with several derivatives synthesized and tested in the ACTA POLONIAE PHARMACEUTICA studies (). Key analogs include:

Compound Name Substituent Position (Phenoxy) Amine/Alcohol Structure Molecular Formula Molecular Weight Melting Point (°C) Log P
[1-Cyclopropyl-2-(3,4-dimethylphenoxy)ethyl]amine 3,4-dimethyl Cyclopropyl-ethylamine C₁₃H₁₉NO 205.30 (calc) Not reported ~2.5*
R,S-2N-[(2,5-dimethylphenoxy)ethyl]aminobutan-1-ol [III] 2,5-dimethyl Butanol-ethylamine C₁₄H₂₃NO₂ 237.34 66–68 1.82
R,S-trans-2N-[(2,6-dimethylphenoxy)ethyl]aminocyclohexan-1-ol 2,6-dimethyl Cyclohexanol-ethylamine C₁₆H₂₅NO₂ 263.38 99–101 2.15
[1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine () 2,4-dimethyl Cyclopropyl-ethylamine C₁₃H₁₉NO 205.30 Not reported ~2.3*

*Note: Log P values marked with * are estimated using fragment-based methods (e.g., Crippen’s method) due to lack of experimental data.

Key Observations:
  • Substituent Position: The 3,4-dimethylphenoxy group in the target compound introduces steric and electronic effects distinct from 2,5- or 2,6-dimethyl analogs. The para-methyl groups in 3,4-substitution may enhance aromatic stability and lipophilicity compared to ortho-substituted analogs .
  • This could impact receptor binding in biological systems .

Physicochemical Properties

  • Lipophilicity: The estimated Log P (~2.5) suggests moderate lipophilicity, comparable to analogs like [III] (Log P = 1.82) and cyclohexanol derivatives (Log P = 2.15). Higher lipophilicity may improve blood-brain barrier penetration, a critical factor for anticonvulsant activity .
  • Melting Point : Data are unavailable for the target compound, but analogs with similar molecular weights (e.g., [III], MW 237.34, mp 66–68°C) suggest that the cyclopropyl group may lower melting points compared to bulkier derivatives like [V] (mp 99–101°C) .

Pharmacological Activity

While direct data for the target compound are absent, structurally related phenoxyethylaminoalkanols exhibit anticonvulsant properties. For example:

  • (S)-(+)-2-N-[(2,6-dimethylphenoxy)ethyl]aminobutan-1-ol hydrochloride: ED₅₀ = 7.57 mg/kg (MES test in mice) .
  • R,S-trans-2N-[(2,6-dimethylphenoxy)ethyl]aminocyclohexan-1-ol: ED₅₀ = 7.73 mg/kg .

The 3,4-dimethyl substitution in the target compound may alter activity due to differences in hydrogen bonding (via phenolic oxygen) and steric hindrance. highlights the importance of hydrogen-bonding patterns in crystal structures, which could influence solubility and bioavailability .

Biological Activity

[1-Cyclopropyl-2-(3,4-dimethylphenoxy)ethyl]amine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a distinctive structure that includes a cyclopropyl group and a phenoxy moiety, which may influence its pharmacological properties and interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate enzyme or receptor activity, triggering downstream signaling pathways that can lead to various biological effects. The precise mechanisms remain under investigation, but preliminary studies suggest that the compound may act as an agonist for certain G-protein coupled receptors (GPCRs), influencing cellular responses related to growth and metabolism.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Initial assessments have shown that this compound exhibits antimicrobial properties against various pathogens, suggesting its potential use in developing new antimicrobial agents.
  • Anticancer Properties : Studies have explored the compound's efficacy in inhibiting cancer cell proliferation. In vitro assays have demonstrated that it can induce apoptosis in specific cancer cell lines, highlighting its potential as an anticancer therapeutic.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy :
    • Study Design : The compound was tested against a range of bacterial strains using standard disk diffusion methods.
    • Results : Significant inhibition zones were observed for Gram-positive bacteria, indicating strong antimicrobial activity.
    • : This study supports the potential development of this compound as a novel antimicrobial agent.
  • Anticancer Activity :
    • Study Design : The compound was evaluated in vitro on human breast cancer cell lines (MCF-7).
    • Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent anticancer effects.
    • : The findings suggest that this compound could be further explored for its therapeutic potential in cancer treatment.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
1-(Cyclobutyl)-2-(3-methoxyphenyl)ethanamineCyclobutyl group; methoxy substitutionPotentially different receptor affinity
1-(Cyclohexyl)-2-(4-chlorophenoxy)ethanamineCyclohexyl group; chlorinated phenolEnhanced lipophilicity; possible increased potency
1-(Cyclopentyl)-2-(3-nitrophenoxy)ethanamineCyclopentyl group; nitro substitutionPossible increased activity due to electron-withdrawing effects

The unique combination of functional groups in this compound may result in distinct pharmacological profiles not observed in other similar compounds.

Q & A

Basic Research Questions

Q. What are optimized synthetic strategies for [1-Cyclopropyl-2-(3,4-dimethylphenoxy)ethyl]amine, and how do reaction conditions influence yield?

  • Methodology :

  • Base selection : Use strong bases (e.g., NaOH) under reflux to overcome low acidity of phenolic precursors (e.g., 3,4-dimethylphenol derivatives) .
  • pH control : For intermediates like thiol-containing oxadiazoles, adjust pH to 5–6 during filtration to avoid salt formation and maximize yield .
  • Catalysis : Accelerate condensation reactions (e.g., hydrazide-aldehyde coupling) with glacial acetic acid as a catalyst .
    • Data Table :
StepReagents/ConditionsYield Optimization
Phenolic couplingReflux with strong baseHigh temperature to activate electron-rich phenol
CyclizationBasic medium (pH 10–12)Avoid strong acids to prevent decomposition
Final amine formationStirring at RT with weak baseMinimize side reactions

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodology :

  • Spectroscopy : Use 1H^1H-/13C^{13}C-NMR to confirm cyclopropane and aromatic proton environments. IR identifies amine (-NH2_2) and ether (-O-) stretches .
  • Mass spectrometry : Confirm molecular weight (e.g., 203.32 g/mol) via ESI-MS or MALDI-TOF .
  • Chromatography : HPLC with UV detection (λmax ~255 nm) assesses purity ≥95% .

Advanced Research Questions

Q. What intermolecular forces govern the crystalline packing of this compound, and how can these be analyzed?

  • Methodology :

  • X-ray crystallography : Resolve hydrogen-bonding networks (e.g., N-H···O interactions) and graph-set analysis (e.g., Etter’s rules) .
  • Hirshfeld surface analysis : Quantify contributions of H-bonding, van der Waals, and π-π interactions to crystal stability .
    • Example :
  • In similar amines, cyclopropane rings induce steric strain, altering packing motifs compared to non-cyclic analogs .

Q. How do electronic effects of substituents (e.g., methyl groups on the phenoxy ring) influence the compound’s reactivity or biological activity?

  • Methodology :

  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions and predict nucleophilic/electrophilic sites .
  • Structure-activity relationships (SAR) : Compare analogues (e.g., 3,4-dimethyl vs. 2,4-dimethylphenoxy) in receptor-binding assays to assess steric/electronic effects .
    • Case Study :
  • Methyl groups on phenoxy rings enhance lipophilicity, potentially improving blood-brain barrier penetration in neuroactive amines .

Q. What are the challenges in designing enantioselective syntheses for chiral derivatives of this amine?

  • Methodology :

  • Chiral resolution : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
  • Asymmetric catalysis : Employ transition-metal complexes (e.g., Ru-BINAP) for enantiocontrol during cyclopropanation or C-N bond formation .
    • Key Consideration :
  • Cyclopropane’s ring strain complicates stereochemical outcomes; low-temperature reactions may improve selectivity .

Methodological Notes

  • Advanced Techniques : Prioritize peer-reviewed protocols (e.g., crystallography , DFT , and SAR ).
  • Safety : While basic handling (e.g., PPE) is assumed, advanced studies require rigorous hazard analysis (e.g., waste disposal for halogenated byproducts) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-Cyclopropyl-2-(3,4-dimethylphenoxy)ethyl]amine
Reactant of Route 2
[1-Cyclopropyl-2-(3,4-dimethylphenoxy)ethyl]amine

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